molecular formula C19H19IN2OSe B14645970 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide CAS No. 56347-44-5

2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide

Katalognummer: B14645970
CAS-Nummer: 56347-44-5
Molekulargewicht: 497.2 g/mol
InChI-Schlüssel: QFFFEGPNNMIJTK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide is a complex organic compound that belongs to the class of benzoselenazoles This compound is characterized by the presence of a selenium atom within its structure, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoselenazole Core: This step involves the reaction of an appropriate selenide with a substituted benzene derivative under oxidative conditions to form the benzoselenazole core.

    Introduction of the Ethenyl Group:

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom in the benzoselenazole core can undergo oxidation to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Corresponding selenide.

    Substitution: Substituted ethenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Used in the development of materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating redox reactions and influencing the activity of various biological pathways. The compound can interact with thiol groups in proteins, leading to the modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with sulfur instead of selenium.

    2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoxazol-3-ium iodide: Similar structure but with oxygen instead of selenium.

Uniqueness

The presence of selenium in 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide imparts unique redox properties and biological activity that are not observed in its sulfur or oxygen analogs. This makes it a valuable compound for research in redox biology and medicinal chemistry.

Eigenschaften

CAS-Nummer

56347-44-5

Molekularformel

C19H19IN2OSe

Molekulargewicht

497.2 g/mol

IUPAC-Name

N-[2-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide

InChI

InChI=1S/C19H19N2OSe.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

QFFFEGPNNMIJTK-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=C([Se]C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.